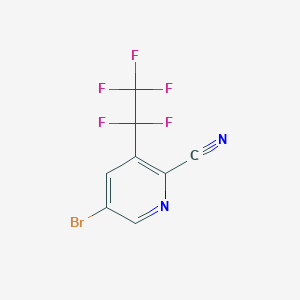
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H2BrF5N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile typically involves the introduction of bromine and pentafluoroethyl groups into a pyridine ring. One common synthetic route includes the reaction of 3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors for specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pentafluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile include:
5-Bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine: This compound has a similar structure but with a fluorine atom instead of a nitrile group.
3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine: This compound has the bromine and pentafluoroethyl groups in different positions on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H2BrF5N2 |
|---|---|
Molecular Weight |
301.01 g/mol |
IUPAC Name |
5-bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H2BrF5N2/c9-4-1-5(6(2-15)16-3-4)7(10,11)8(12,13)14/h1,3H |
InChI Key |
KUEGRPDUJSEYAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)

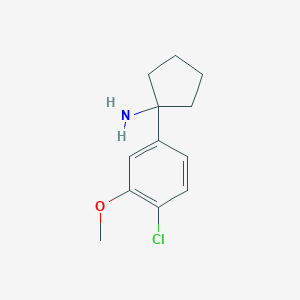
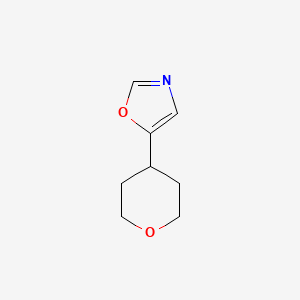

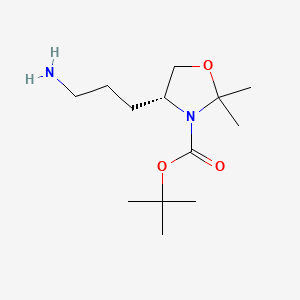
![2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate](/img/structure/B13555402.png)
![1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine](/img/structure/B13555405.png)
![(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B13555412.png)
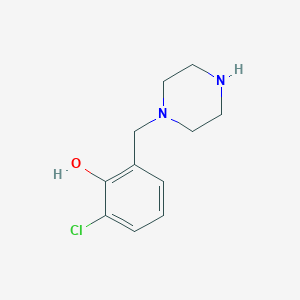

![4-(Benzo[d]isothiazol-4-yloxy)-3-chloroaniline](/img/structure/B13555423.png)
